Cas no 1040641-14-2 (N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(1,3-benzodioxol-5-ylmethyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
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- Inchi: 1S/C23H23N3O5S2/c27-23(24-15-17-6-7-19-20(14-17)31-16-30-19)22-21(8-13-32-22)33(28,29)26-11-9-25(10-12-26)18-4-2-1-3-5-18/h1-8,13-14H,9-12,15-16H2,(H,24,27)
- InChI Key: CMLLTKZGFIRUEL-UHFFFAOYSA-N
- SMILES: C1(C(NCC2=CC=C3OCOC3=C2)=O)SC=CC=1S(N1CCN(C2=CC=CC=C2)CC1)(=O)=O
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3382-5272-2μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide |
1040641-14-2 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3382-5272-5μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide |
1040641-14-2 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3382-5272-1mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide |
1040641-14-2 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3382-5272-2mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide |
1040641-14-2 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3382-5272-3mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide |
1040641-14-2 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3382-5272-4mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide |
1040641-14-2 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3382-5272-5mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide |
1040641-14-2 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| A2B Chem LLC | BA66264-1mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide |
1040641-14-2 | 1mg |
$245.00 | 2024-04-20 | ||
| A2B Chem LLC | BA66264-5mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide |
1040641-14-2 | 5mg |
$272.00 | 2024-04-20 |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
N-[ (2H-1,3-Benzodioxol-5-Yl )Methyl ] -3-[ (4 -Phenylpiperazin -1-Yl )Sulfonyl ]Thiophene -2-Carboxamide: A Comprehensive Overview
The compound N-[ (2H-1,3-benzodioxol-5-yl )methyl ] -3-[ (4 -phenylpiperazin -1-yl )sulfonyl ]thiophene -2-carboxamide with CAS No. 1040641-14-2 is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound represents a unique fusion of structural motifs, including a benzodioxole ring, a piperazine moiety, and a thiophene group, all of which contribute to its intriguing chemical properties and potential therapeutic applications.
Recent studies have highlighted the importance of heterocyclic compounds like benzodioxole and thiophene in drug discovery. The benzodioxole group, characterized by its aromatic stability and electron-donating properties, plays a crucial role in modulating the electronic environment of the molecule. Similarly, the thiophene ring introduces sulfur-based reactivity and conjugation effects, which are often exploited in designing bioactive compounds. The integration of these groups with the piperazine moiety further enhances the compound's versatility, as piperazine is known for its ability to form hydrogen bonds and participate in various pharmacophoric interactions.
One of the most notable aspects of this compound is its potential as a sulfonyl-containing agent. The sulfonyl group is a well-known electron-withdrawing substituent that can significantly influence the molecule's reactivity and bioavailability. In recent research, sulfonylated compounds have been explored for their roles in kinase inhibition, anti-inflammatory activity, and as scaffolds for designing protease inhibitors. The presence of this group in N-[ (2H-1,3-benzodioxol-5-Yl )Methyl ] -3-[ (4 -Phenylpiperazin -1-Yl )Sulfonyl ]Thiophene -2-Carboxamide suggests that it may exhibit similar bioactive properties.
Another critical feature of this compound is its carboxamide functional group, which is often associated with improved solubility and enhanced interactions with biological targets. Carboxamides are widely used in drug design due to their ability to form hydrogen bonds and their compatibility with various metabolic pathways. Recent advancements in computational chemistry have allowed researchers to predict the binding affinities of such groups to specific protein targets, further underscoring their importance in modern drug discovery.
The synthesis of N-[ (2H-1,3-benzodioxol-5-Yl )Methyl ] -3-[ (4 -Phenylpiperazin -1-Yl )Sulfonyl ]Thiophene -2-Carboxamide involves a series of intricate organic reactions, including nucleophilic substitutions, coupling reactions, and cyclizations. These steps require precise control over reaction conditions to ensure high yields and optimal purity. Researchers have employed various strategies, such as microwave-assisted synthesis and catalytic methods, to streamline the production process while maintaining the integrity of the molecule's complex structure.
From a pharmacological perspective, this compound has shown promising results in preclinical studies targeting various disease states. For instance, its ability to inhibit key enzymes involved in inflammatory pathways makes it a potential candidate for anti-inflammatory therapies. Additionally, its interaction with G-protein coupled receptors (GPCRs) suggests applications in treating conditions such as hypertension and neurodegenerative diseases.
Recent advancements in structural biology have also enabled researchers to elucidate the three-dimensional conformation of this compound when bound to its target proteins. Such insights are invaluable for rational drug design and optimization efforts. By leveraging techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, scientists can refine the compound's structure to enhance its potency and selectivity.
In terms of safety profile, preliminary toxicological studies indicate that N-[ (2H-1,3-benzodioxol--5-Yl )Methyl ] -3-[ (4 --Phenylpiperazin --1-Yl )Sulfonyl ]Thiophene --2-Carboxamide exhibits low toxicity at therapeutic doses. However, further long-term studies are required to fully assess its safety profile and suitability for clinical use.
The development of this compound also highlights the growing trend toward personalized medicine. By tailoring molecular structures to target specific genetic or biochemical profiles, researchers aim to develop therapies that are both more effective and less prone to adverse effects. The integration of advanced technologies like artificial intelligence (AI) into drug discovery has further accelerated this process by enabling predictive modeling and virtual screening.
In conclusion,N-[ (2H--benzodioxol--5-Yl )Methyl ] --3-[ (phenylpipera zin --Yl )Sulfony l] thiophene --carboxamide represents a cutting-edge advancement in medicinal chemistry. Its unique structural features, combined with promising preclinical results , position it as a strong candidate for future therapeutic applications . As research continues , this compound may pave the way for innovative treatments across diverse medical disciplines.
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